molecular formula C5H8N2O3 B13693135 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione CAS No. 64732-10-1

5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione

Cat. No.: B13693135
CAS No.: 64732-10-1
M. Wt: 144.13 g/mol
InChI Key: AFUWTBVQIHBTMS-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione is an organic compound belonging to the imidazolidine family. It is characterized by its unique structure, which includes a hydroxyl group attached to the imidazolidine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione typically involves the reaction of 1,3-dimethylimidazolidine-2,4-dione with an appropriate hydroxylating agent. Common reagents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance yield and purity. The process involves the use of automated reactors that maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 1,3-dimethylimidazolidine-2,4-dione.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Scientific Research Applications

5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione involves its ability to interact with various molecular targets. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. This compound can modulate enzyme activity by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical and biological applications. Its hydroxyl group provides additional sites for chemical modification, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

5-hydroxy-1,3-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWTBVQIHBTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983368
Record name 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64732-10-1
Record name 2,4-Imidazolidinedione, 5-hydroxy-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064732101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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